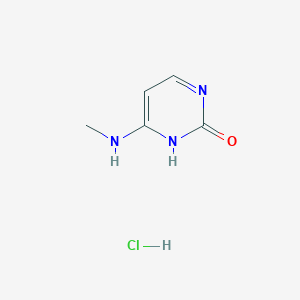

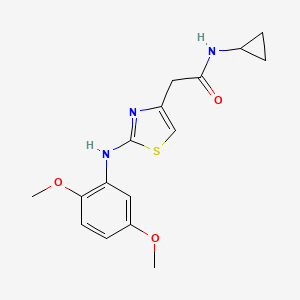

![molecular formula C21H19BrO6 B2637370 Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate CAS No. 848728-28-9](/img/structure/B2637370.png)

Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

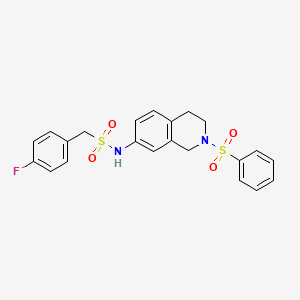

“Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate” is a chemical compound . The empirical formula is C13H17BrO3 and the molecular weight is 301.18 .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate” is complex, with a bromophenoxy group attached to a chromen-7-yl group, which is further attached to an oxyacetate group .Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate” are not available, tert-butyl bromoacetate, a related compound, has been used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Aplicaciones Científicas De Investigación

Enhanced Brightness Emission-Tuned Nanoparticles

Researchers have developed heterodifunctional polyfluorenes that yield nanoparticles exhibiting bright fluorescence emission, which can be tuned to longer wavelengths through energy transfer. This advancement in polymer science demonstrates the potential for creating highly fluorescent materials for applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

Silver-Catalyzed π-Cyclizations

A study on tert-butyl 2,5-diaryl-3-oxopent-4-ynoates activated by Ag(I) salts showed selective formation of hydroxypyrone or pulvinone structures. This chemical process highlights the role of silver catalysis in synthesizing complex organic compounds with precise control over the product formation, offering pathways for the creation of novel molecules with potential applications in material science and pharmaceuticals (Hermann & Brückner, 2018).

Dirhodium-Catalyzed Phenol and Aniline Oxidations

Dirhodium caprolactamate has been identified as an efficient catalyst for the oxidation of phenols and anilines, highlighting a method for the selective oxidation of these compounds. This research underscores the importance of catalysis in organic synthesis, particularly for the modification of aromatic compounds, which are fundamental in the development of new drugs and materials (Ratnikov et al., 2011).

Synthesis of Antioxidant Molecules

The synthesis and antioxidant activity evaluation of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were explored, providing insights into the design and development of novel antioxidants. These compounds exhibit significant free-radical scavenging ability, suggesting their potential application in mitigating oxidative stress-related damages in biological systems (Shakir, Ariffin, & Abdulla, 2014).

Engineered Monooxygenase for Synthesis

Using recombinant Escherichia coli, researchers synthesized 3-tert-butylcatechol through biocatalysis, demonstrating the potential of engineered enzymes in producing high-value chemical compounds. This approach could revolutionize the production of fine chemicals and pharmaceuticals by offering a sustainable and efficient alternative to traditional chemical synthesis methods (Meyer et al., 2003).

Propiedades

IUPAC Name |

tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO6/c1-21(2,3)28-19(23)12-25-13-8-9-14-17(10-13)26-11-18(20(14)24)27-16-7-5-4-6-15(16)22/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWNZKPVTYNEQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

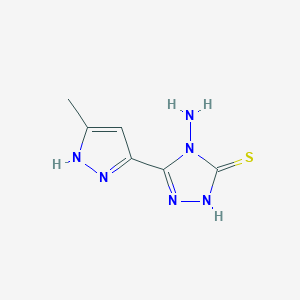

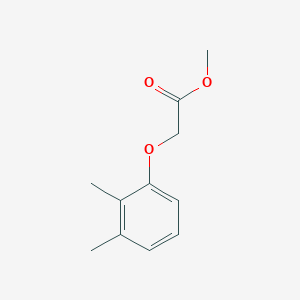

![N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637292.png)

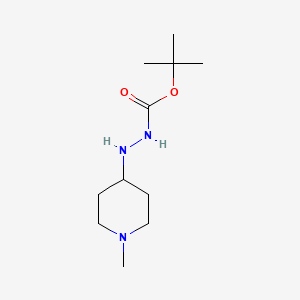

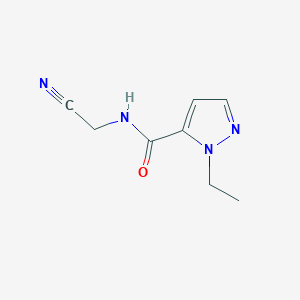

![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)

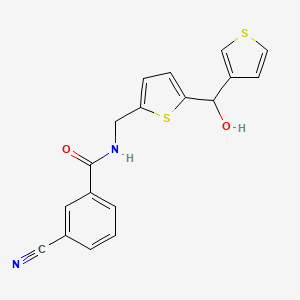

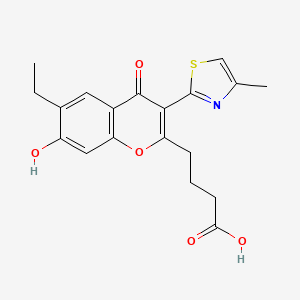

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate](/img/structure/B2637306.png)